molecular formula C12H19NO B13059215 N-(propan-2-yl)-4-(propan-2-yloxy)aniline

N-(propan-2-yl)-4-(propan-2-yloxy)aniline

Cat. No.: B13059215
M. Wt: 193.28 g/mol
InChI Key: FZQOXPBHZUGJSH-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-4-(propan-2-yloxy)aniline is a substituted aniline derivative featuring an isopropyl group at the nitrogen atom and an isopropyloxy group at the para position of the aromatic ring. Its molecular formula is C₁₂H₁₉NO, with a molar mass of 193.29 g/mol. The electron-donating isopropyl and isopropyloxy substituents enhance the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. This compound is likely synthesized via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using 4-bromo-(propan-2-yloxy)benzene and isopropylamine, analogous to methods described in and .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-propan-2-yl-4-propan-2-yloxyaniline

InChI

InChI=1S/C12H19NO/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10,13H,1-4H3

InChI Key

FZQOXPBHZUGJSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-4-(propan-2-yloxy)aniline typically involves the reaction of 4-nitrophenol with isopropyl bromide to form 4-(propan-2-yloxy)nitrobenzene. This intermediate is then reduced to 4-(propan-2-yloxy)aniline, which is subsequently reacted with isopropylamine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation for the reduction step and automated systems for the addition of reagents can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-4-(propan-2-yloxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the aniline group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is often used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various reduced forms of the aniline group.

    Substitution: Halogenated and nitrated derivatives of the original compound.

Scientific Research Applications

Organic Chemistry

In organic chemistry, N-(propan-2-yl)-4-(propan-2-yloxy)aniline serves as an intermediate in the synthesis of various organic compounds. It is utilized in reactions such as:

  • Nucleophilic Substitution : Reacts with halogenating agents to form halogenated derivatives.
  • Oxidation and Reduction Reactions : Can undergo oxidation with potassium permanganate or reduction using sodium borohydride to yield different derivatives.

Biological Research

This compound has garnered interest in biological studies due to its potential enzyme inhibition properties. Research indicates that it may act as a ligand that binds to specific proteins, influencing various biochemical pathways.

Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in drug development.

Pharmaceutical Applications

This compound has shown promise in medicinal chemistry, particularly for developing new pharmaceuticals aimed at treating various diseases.

Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve the induction of apoptosis through modulation of key regulatory genes like CDK4 and Bcl-2 .

CompoundCell LineIC50 (µM)Mechanism
14bMCF-75.0Apoptosis induction
17HCT-1163.5Cell cycle arrest

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity profile. Its ability to undergo various chemical transformations makes it suitable for synthesizing complex materials used in coatings and plastics.

Mechanism of Action

The mechanism by which N-(propan-2-yl)-4-(propan-2-yloxy)aniline exerts its effects involves its interaction with specific molecular targets. The propan-2-yl and propan-2-yloxy groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of N-(propan-2-yl)-4-(propan-2-yloxy)aniline with similar compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound C₁₂H₁₉NO 193.29 N-isopropyl, 4-isopropyloxy High electron density; steric hindrance
4-(Propan-2-yl)-N-[(pyrazol-4-yl)methyl]aniline () C₁₆H₂₃N₃ 257.37 Pyrazole ring, N-methyl substitution Increased polarity; potential bioactive applications
4-(Morpholin-4-yl)-N-(propan-2-yl)aniline () C₁₃H₂₀N₂O 220.31 Morpholine ring Enhanced solubility; basic nitrogen center
4-(Prop-2-ynyloxy)aniline () C₉H₉NO 147.18 Propargyloxy group Reactive triple bond; suited for click chemistry
2-Chloro-4-(propan-2-yloxy)aniline () C₉H₁₂ClNO 185.65 2-chloro, 4-isopropyloxy Electron-withdrawing Cl; altered acidity
N-(Propan-2-yl)aniline () C₉H₁₃N 135.21 N-isopropyl Simpler structure; lower steric hindrance

Biological Activity

N-(propan-2-yl)-4-(propan-2-yloxy)aniline, an organic compound characterized by its substituted aniline structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NOC_{13}H_{19}NO, indicating the presence of a propan-2-yloxy group and an isopropyl group attached to the aniline core. This structural arrangement is crucial for its biological activity, influencing how the compound interacts with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Aniline Derivative : The starting material, an appropriate aniline, undergoes alkylation with propan-2-ol.
  • Etherification : The alkylated aniline is then treated with propan-2-yloxy groups through nucleophilic substitution reactions.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

1. Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways, which could be relevant for drug development targeting specific diseases .

2. Receptor Binding

The compound's interaction with biological receptors has been a focus of investigation. Preliminary studies suggest that it may bind to neurotransmitter receptors, potentially influencing neurotransmission and offering therapeutic benefits in neurological disorders .

3. Antimicrobial Properties

Anilines, including derivatives like this compound, have been studied for their antimicrobial effects. Research has shown that such compounds can exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Study 1: Enzyme Interaction

A study published in Journal of Medicinal Chemistry explored the interaction of similar compounds with cyclooxygenase (COX) enzymes. The findings indicated that modifications to the aniline structure significantly affected enzyme inhibition rates, suggesting a structure-activity relationship that could be leveraged in drug design .

Case Study 2: Antimicrobial Efficacy

In a recent investigation into the antimicrobial efficacy of substituted anilines, this compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be low, indicating strong antimicrobial potential .

Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor BindingPossible interaction with neurotransmitter receptors
Antimicrobial EffectsEffective against E. coli and S. aureus

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